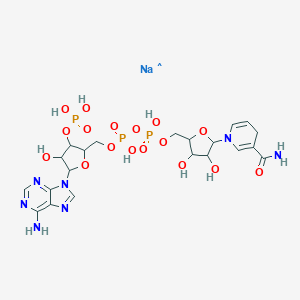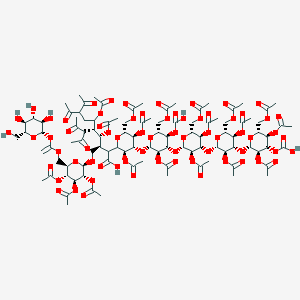
Peracetyl(glu(1-3))(7)glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peracetyl(glu(1-3))(7)glucitol, also known as PAGG, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential health benefits. PAGG is a combination of four natural compounds: policosanol, alpha-lipoic acid, green tea extract, and garlic extract. These compounds are known for their antioxidant, anti-inflammatory, and metabolic boosting properties. PAGG has been studied for its potential to improve cardiovascular health, aid in weight loss, and enhance athletic performance.
Mecanismo De Acción
Peracetyl(glu(1-3))(7)glucitol works by activating certain enzymes in the body that are involved in metabolic processes. Policosanol has been shown to reduce cholesterol synthesis, while alpha-lipoic acid has been found to improve insulin sensitivity. Green tea extract and garlic extract are both known for their antioxidant and anti-inflammatory properties. Together, these compounds work synergistically to improve metabolic function and reduce inflammation in the body.
Biochemical and Physiological Effects
Peracetyl(glu(1-3))(7)glucitol has been found to have several biochemical and physiological effects on the body. It has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid profiles. Peracetyl(glu(1-3))(7)glucitol has also been found to increase energy expenditure and improve athletic performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Peracetyl(glu(1-3))(7)glucitol in lab experiments is that it is a natural compound that has been well-studied for its potential health benefits. Peracetyl(glu(1-3))(7)glucitol is also relatively easy to synthesize and can be obtained from natural sources. However, one limitation of using Peracetyl(glu(1-3))(7)glucitol in lab experiments is that it is a complex mixture of compounds, which can make it difficult to isolate and study individual components.
Direcciones Futuras
There are several potential future directions for research on Peracetyl(glu(1-3))(7)glucitol. One area of interest is its potential to improve cognitive function and reduce the risk of neurodegenerative diseases. Another area of interest is its potential to improve immune function and reduce the risk of chronic diseases such as cancer. Further research is needed to fully understand the potential health benefits of Peracetyl(glu(1-3))(7)glucitol and its mechanisms of action.
Conclusion
Peracetyl(glu(1-3))(7)glucitol is a synthetic compound that has gained significant attention in the field of scientific research due to its potential health benefits. Peracetyl(glu(1-3))(7)glucitol is a combination of four natural compounds that have been well-studied for their antioxidant, anti-inflammatory, and metabolic boosting properties. Peracetyl(glu(1-3))(7)glucitol has been found to improve cardiovascular health, aid in weight loss, and enhance athletic performance. While further research is needed to fully understand the potential health benefits of Peracetyl(glu(1-3))(7)glucitol, it has the potential to be a valuable tool in the prevention and treatment of chronic diseases.
Métodos De Síntesis
Peracetyl(glu(1-3))(7)glucitol is synthesized by combining policosanol, alpha-lipoic acid, green tea extract, and garlic extract in specific ratios. Policosanol is a mixture of long-chain alcohols derived from plant waxes, while alpha-lipoic acid is a naturally occurring antioxidant found in foods such as broccoli, spinach, and potatoes. Green tea extract is derived from the leaves of the Camellia sinensis plant, and garlic extract is obtained from the bulb of the Allium sativum plant. The synthesis process involves the purification and combination of these compounds to create Peracetyl(glu(1-3))(7)glucitol.
Aplicaciones Científicas De Investigación
Peracetyl(glu(1-3))(7)glucitol has been studied for its potential to improve cardiovascular health, aid in weight loss, and enhance athletic performance. In a study published in the Journal of Nutrition and Metabolism, Peracetyl(glu(1-3))(7)glucitol was found to improve insulin sensitivity and reduce inflammation in overweight individuals. Another study published in the Journal of the International Society of Sports Nutrition found that Peracetyl(glu(1-3))(7)glucitol supplementation improved body composition and athletic performance in trained athletes.
Propiedades
Número CAS |
107016-69-3 |
|---|---|
Nombre del producto |
Peracetyl(glu(1-3))(7)glucitol |
Fórmula molecular |
C102H138O68 |
Peso molecular |
2452.1 g/mol |
Nombre IUPAC |
(3S,4R,5R)-8-acetyl-4,6-diacetyloxy-2-[(3S,4R,5R,6R)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3-acetyloxy-6-(acetyloxymethyl)-5-carboxyoxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-carboxyoxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(acetyloxymethyl)oxan-2-yl]-5-(2,4-dioxopentan-3-yl)-9-oxo-3-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethenoxymethyl]oxan-2-yl]oxymethyl]decanoic acid |
InChI |
InChI=1S/C102H138O68/c1-34(104)58(35(2)105)25-60(143-43(10)113)70(68(36(3)106)37(4)107)74(144-44(11)114)59(27-142-96-89(152-52(19)122)83(150-50(17)120)76(146-46(13)116)67(160-96)33-141-57(24)157-95-73(129)72(128)71(127)61(26-103)159-95)69(94(130)131)81-88(151-51(18)121)82(75(145-45(12)115)62(158-81)28-136-38(5)108)165-97-92(155-55(22)125)86(80(169-101(132)133)66(164-97)32-140-42(9)112)168-99-91(154-54(21)124)84(77(147-47(14)117)64(162-99)30-138-40(7)110)166-98-90(153-53(20)123)85(78(148-48(15)118)63(161-98)29-137-39(6)109)167-100-93(156-56(23)126)87(170-102(134)135)79(149-49(16)119)65(163-100)31-139-41(8)111/h58-93,95-100,103,127-129H,24-33H2,1-23H3,(H,130,131)(H,132,133)(H,134,135)/t59-,60?,61-,62-,63-,64-,65-,66-,67-,69?,70+,71-,72+,73-,74-,75-,76-,77-,78-,79-,80-,81?,82+,83+,84+,85+,86+,87+,88+,89-,90-,91-,92-,93-,95-,96-,97+,98+,99+,100+/m1/s1 |
Clave InChI |
MTWNQMHWLWHXGH-XEUPFTBBSA-N |
SMILES isomérico |
CC(=O)C(CC([C@H]([C@@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |
SMILES |
CC(=O)C(CC(C(C(C(COC1C(C(C(C(O1)COC(=C)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |
SMILES canónico |
CC(=O)C(CC(C(C(C(COC1C(C(C(C(O1)COC(=C)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |
Sinónimos |
PAG 8 PAG-8 peracetyl(Glu(1-3))(7)glucitol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



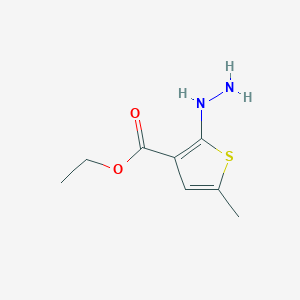
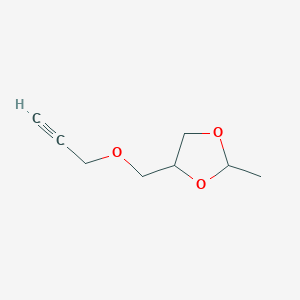


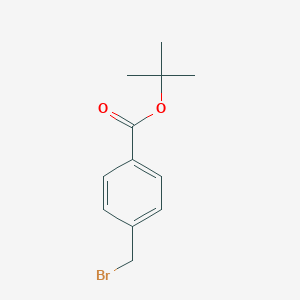
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
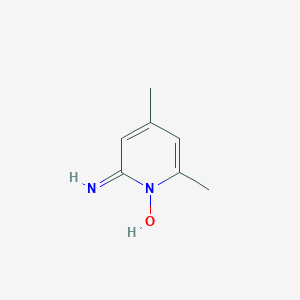
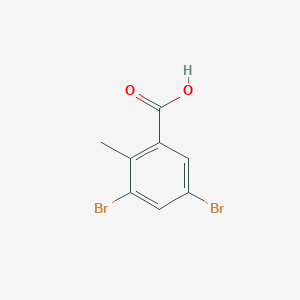
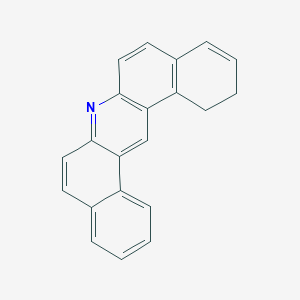

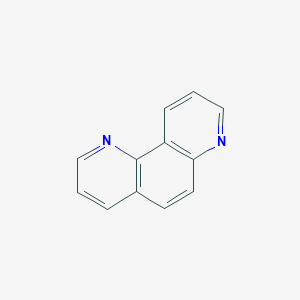
![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)
